molecular formula C13H25NO5 B13384474 (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid

(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid

Cat. No.: B13384474
M. Wt: 275.34 g/mol
InChI Key: KJIQRHBVNGRPCO-UHFFFAOYSA-N
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Description

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. This compound is notable for its stereochemistry, with specific (3S,4S) configurations, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although specific conditions may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing selective transformations of other functional groups. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure, but lacks the hydroxyl and methyl groups.

    Benzyl carbamate: Another carbamate protecting group, but with a benzyl group instead of tert-butyl.

    Phenyl carbamate: Contains a phenyl group, offering different reactivity and stability profiles.

Uniqueness

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups. This combination of functional groups and stereochemistry makes it particularly useful in stereoselective synthesis and as an intermediate in the production of complex molecules.

Properties

IUPAC Name

3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQRHBVNGRPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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